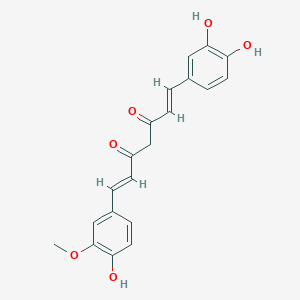

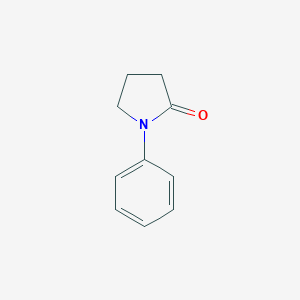

![molecular formula C19H14 B134955 2-甲基苯并[a]蒽 CAS No. 2498-76-2](/img/structure/B134955.png)

2-甲基苯并[a]蒽

描述

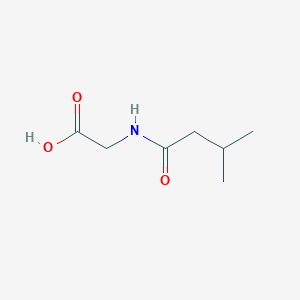

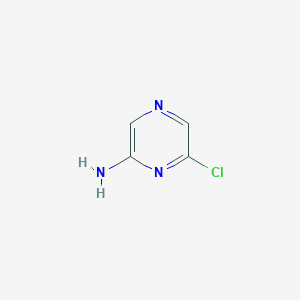

2-Methylbenz[a]anthracene (2-MBA) is a methyl-substituted derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). It is one of the monomethylbenz[a]anthracenes and is known to be the least carcinogenically active among them. The molecular structure of 2-MBA has been studied using X-ray crystallography, revealing that the molecule is almost planar with the methyl group causing minimal distortion to the overall molecular geometry .

Synthesis Analysis

The synthesis of various derivatives of benz[a]anthracene, including 2-MBA, has been explored in the literature. While the specific synthesis of 2-MBA is not detailed in the provided papers, the synthesis of related compounds involves multi-step processes starting from commercially available precursors. For example, the synthesis of 5-methylbenz[a]anthracene, a related compound, has been improved to involve only three steps with high overall yield, indicating that similar methods could potentially be applied to synthesize 2-MBA .

Molecular Structure Analysis

The molecular structure of 2-MBA has been determined to be almost planar with the benzo-ring A inclined at about 2 degrees to the anthracene moiety. The methyl group is only slightly displaced from the plane of the molecule. The shortest C-C bond is located at the K-region, which is significant in the context of chemical carcinogenesis. The molecular dimensions of 2-MBA and other methyl-substituted derivatives have been compared, providing insights into the bond lengths and angles that are important for understanding the reactivity and biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 2-MBA is not explicitly discussed in the provided papers. However, the synthesis and metabolism of related compounds, such as dibenz[a,j]anthracene and its derivatives, have been studied. These compounds can be converted into dihydrodiol metabolites and further into diol epoxide derivatives, which are implicated as the active carcinogenic forms. The reactivity of these compounds, including their ability to form GSH conjugates and to alkylate DNA, provides a basis for understanding the potential chemical reactions of 2-MBA .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-MBA can be inferred from its molecular structure and the properties of related compounds. The planarity and bond lengths of 2-MBA suggest that it may have similar aromaticity and stability to other benz[a]anthracene derivatives. The presence of the methyl group may influence its hydrophobicity and its interactions with biological molecules. The carcinogenic activity of 2-MBA is lower compared to other methyl-substituted derivatives, which could be related to its molecular structure and the position of the methyl group .

科学研究应用

代谢途径和衍生物

- 2-甲基苯并[a]蒽及其衍生物经历各种代谢转化,包括形成羟甲基衍生物、二氢二醇和酚类产物,主要涉及大鼠肝脏匀浆 (Sims,1967)。

- 该化合物在小鼠皮肤等组织中显示出不同的代谢活化,形成反式二氢二醇和相关的邻二醇-环氧化物 (Tierney、Hewer、Walsh、Grover 和 Sims,1977)。

致癌特性和肿瘤发生

- 在小鼠皮肤上测试了 7-甲基苯并[a]蒽及其二氢二醇代谢物的肿瘤发生能力,结果表明某些二氢二醇(特别是 3,4-二氢二醇)表现出很高的肿瘤发生活性 (Chouroulinkov、Gentil、Tierney、Grover 和 Sims,1977)。

分子结构和稳定性

- 已确定 2-甲基苯并[a]蒽的晶体和分子结构,显示出显着的稳定性和特定的结构特征,如甲基的取向和键长 (Briant 和 Jones,1985)。

与 DNA 的相互作用

- 已经进行了涉及甲基苯并[a]蒽衍生物和脱氧腺苷等核苷的致癌物:核苷加合物的研究,以了解这些相互作用的结构方面 (Carrell、Glusker、Moschel、Hudgins 和 Dipple,1981)。

致突变性和细胞效应

- 研究表明,某些二氢二醇在细菌系统(如鼠伤寒沙门氏菌 TA 98)中具有高微粒体介导的致突变性 (Malaveille、Tierney、Grover、Sims 和 Bartsch,1977)。

- 观察到 7-甲基苯并 (a) 蒽的非 K 区二氢二醇诱导哺乳动物细胞的恶性转化和突变,突出了其在代谢活化和致癌中的作用 (Marquardt、Baker、Tierney、Grover 和 Sims,1977)。

安全和危害

未来方向

Anthracene and its derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties. They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

属性

IUPAC Name |

2-methylbenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-6-7-14-8-9-17-11-15-4-2-3-5-16(15)12-19(17)18(14)10-13/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRFYYVRSILJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179698 | |

| Record name | 2-Methylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenz[a]anthracene | |

CAS RN |

2498-76-2 | |

| Record name | 2-Methylbenz[a]anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenz(a)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenz[a]anthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbenz[a]anthracene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9U5XDR8XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。